molecular formula C24H22N2OS2 B3310805 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide CAS No. 946227-51-6

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide

Cat. No.: B3310805
CAS No.: 946227-51-6
M. Wt: 418.6 g/mol
InChI Key: YRSRFIZRZYMPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted with a methyl group at position 6, linked via a phenyl group to a benzamide moiety bearing a propan-2-ylsulfanyl (isopropylthio) substituent at position 2. Its molecular formula is C₂₄H₂₁N₃OS₂, with a molecular weight of 431.57 g/mol. The benzothiazole and benzamide scaffolds are common in medicinal chemistry due to their bioactivity, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS2/c1-15(2)28-20-6-4-5-18(14-20)23(27)25-19-10-8-17(9-11-19)24-26-21-12-7-16(3)13-22(21)29-24/h4-15H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSRFIZRZYMPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropyl thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the benzothiazole ring.

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It targets enzymes such as tyrosine kinases, which are involved in cell signaling pathways.

    Pathways Involved: The compound inhibits the phosphorylation of tyrosine residues, thereby disrupting signaling pathways that promote cell growth and division.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects on physicochemical and biological properties:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Reference
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide (Target) C₂₄H₂₁N₃OS₂ 6-methyl-benzothiazole, 3-isopropylthio-benzamide 431.57
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-thiazolo[2,3-c]triazol-3-yl]sulfanyl]propanamide C₂₇H₂₀ClN₆OS₂ Benzothiazole, 4-chlorophenyl-thiazolotriazole, propanamide linker 557.07
N-(6-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-N-(3-morpholin-4-ylpropyl)benzamide C₂₃H₂₇N₃O₂S₂ 6-methyl-benzothiazole, morpholine-propyl chain, methylthio-benzamide 441.61
4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide C₂₁H₁₅BrN₂OS 6-methyl-benzothiazole, 4-bromo-benzamide 423.33
N-[4-(6-methoxy-3-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitro-benzamide C₂₂H₁₈N₄O₅S 6-methoxy-3-methyl-benzothiazole, 3,5-dinitro-benzamide 462.47

Key Observations :

  • Benzothiazole Substitution : The 6-methyl group in the target compound enhances lipophilicity compared to the 6-methoxy () or unsubstituted benzothiazoles (). Bromination at the benzamide () introduces steric and electronic effects that may alter binding affinity.
  • Sulfanyl vs. Sulfamoyl Groups : The isopropylthio group in the target contrasts with sulfamoyl groups in , impacting solubility and hydrogen-bonding capacity .

Spectral and Physicochemical Data

Property Target Compound N-(6-methyl-benzothiazol-2-yl)-2-methylsulfanyl-benzamide () 4-bromo-N-[4-(6-methyl-benzothiazol-2-yl)phenyl]benzamide ()
IR ν(C=S) (cm⁻¹) Not reported 1247–1255 (thione tautomer) Absent (no thioamide group)
1H-NMR (δ ppm) Not reported Aromatic protons: 7.2–8.1; methyl groups: 2.4–2.6 Aromatic protons: 7.3–8.2; Br substituent: deshielded peaks
Melting Point (°C) Not reported 160–165 (decomposition) 180–185
LogP Estimated: 4.2 3.8 4.5

Notes:

  • Higher LogP values in brominated derivatives () suggest enhanced membrane permeability but reduced aqueous solubility .

Research Implications

  • Drug Design : The target’s isopropylthio group balances lipophilicity and steric bulk, offering advantages over bulkier morpholine () or polar nitro groups ().

Biological Activity

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide, a compound characterized by its complex structure featuring a benzothiazole moiety and a benzamide functional group, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of this compound is C23_{23}H20_{20}N2_{2}O3_{3}S2_{2}, with a molecular weight of approximately 420.55 g/mol. The structural features contribute to its reactivity and interaction with biological systems.

The compound primarily functions as an inhibitor targeting specific enzymes involved in cellular signaling pathways:

  • Target Enzymes : It has been shown to inhibit Interleukin-2-inducible T-cell Kinase (ITK) , affecting T-cell receptor signaling pathways. This inhibition can lead to decreased T-cell activation and proliferation, which is crucial in various immune responses.
  • Biochemical Pathways : By disrupting the phosphorylation of tyrosine residues, the compound interferes with signaling pathways that promote cell growth and division.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : The compound has been studied for its potential to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. It shows promise against various cancer types due to its ability to modulate key signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : The compound's interaction with inflammatory pathways suggests potential applications in managing inflammatory diseases .

Case Studies and Research Findings

A number of studies have explored the biological activity of related compounds and their structure-activity relationships (SAR):

StudyFindings
Qi et al., 2015Investigated pyrazole derivatives similar to this compound, highlighting significant antitumor activity against BRAF(V600E) and EGFR .
BenchChem ResearchReported on the inhibition of ITK by similar benzothiazole derivatives, suggesting a common mechanism for anti-inflammatory effects.
Smolecule AnalysisDiscussed the synthesis routes and potential applications in organic electronics and as intermediates in dye production.

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization involves multi-step organic synthesis with precise control of reaction conditions. Key steps include:

  • Cyclization of benzothiazole moiety : Use 2-aminobenzenethiol and aldehydes/ketones under reflux in ethanol or dichloromethane .
  • Coupling reactions : Employ coupling agents like EDC/HOBt for amide bond formation between intermediates, monitored via thin-layer chromatography (TLC) .
  • Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization improves purity .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm proton/carbon environments and functional groups (e.g., benzothiazole, sulfanyl) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Quantifies purity (>95% threshold for biological assays) .
  • Elemental Analysis : Confirms empirical formula .

Basic: What in vitro assays are suitable for preliminary biological activity evaluation?

Methodological Answer:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Mycobacterium tuberculosis H37Rv, referencing benzothiazole derivatives' antitubercular activity .
  • Enzyme inhibition assays : Target enzymes like kinases or proteases using fluorogenic substrates .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs with variations in the benzothiazole methyl group or propan-2-ylsulfanyl moiety .
  • Biological testing : Compare IC50_{50} values across analogs in enzyme inhibition or cell viability assays .
  • Computational docking : Map interactions between substituents and target binding pockets (e.g., using AutoDock Vina) .
  • Data analysis : Use multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .

Advanced: What methodologies elucidate the compound's mechanism of action?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified target proteins .
  • Western blotting : Assess downstream signaling pathway modulation (e.g., phosphorylation status) .
  • Gene knockdown (siRNA/CRISPR) : Validate target specificity by observing activity loss in knockout models .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic binding parameters (ΔG, ΔH) .

Advanced: How to resolve contradictions in biological activity data across similar derivatives?

Methodological Answer:

  • Meta-analysis : Aggregate data from multiple studies to identify outliers or trends .
  • Replicate assays : Control variables (e.g., cell passage number, solvent concentration) to minimize experimental noise .
  • Crystallographic studies : Resolve structural differences (e.g., tautomerism, conformational flexibility) using SHELX-refined X-ray structures .
  • Statistical modeling : Apply ANOVA to assess significance of observed discrepancies .

Advanced: How can computational modeling predict binding affinity with target proteins?

Methodological Answer:

  • Molecular docking : Use Schrödinger Suite or GROMACS to simulate ligand-protein interactions .
  • MD simulations : Run 100-ns trajectories to assess stability of binding poses .
  • Free energy calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding_{binding} .
  • Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds, hydrophobic pockets) .

Advanced: What strategies evaluate metabolic stability in preclinical studies?

Methodological Answer:

  • Liver microsome assays : Incubate compound with rat/human microsomes; quantify parent compound via LC-MS/MS .
  • CYP450 inhibition screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) .
  • Plasma stability tests : Monitor degradation in plasma at 37°C over 24 hours .
  • In silico ADMET prediction : Use tools like SwissADME to forecast metabolic hotspots .

Advanced: How to employ X-ray crystallography for structural analysis using SHELX?

Methodological Answer:

  • Data collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution datasets .
  • Structure solution : Apply SHELXD for phase determination via direct methods .
  • Refinement : Iterate with SHELXL, adjusting occupancy and thermal parameters for non-H atoms .
  • Validation : Check Ramachandran plots and Rfree_{free} values to ensure model accuracy .

Advanced: Which models assess toxicity in preclinical development?

Methodological Answer:

  • Ames test : Screen for mutagenicity in Salmonella typhimurium strains .
  • hERG assay : Evaluate cardiac risk via patch-clamp electrophysiology .
  • Rodent acute toxicity : Determine LD50_{50} in Sprague-Dawley rats .
  • Hepatotoxicity markers : Measure ALT/AST levels in serum post-administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(propan-2-ylsulfanyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.